2-((6-(Tert-butyl)pyridazin-3-yl)oxy)acetic acid is a chemical compound that belongs to the class of pyridazin derivatives. Pyridazins are heterocyclic compounds containing a six-membered ring with two adjacent nitrogen atoms. This specific compound features a tert-butyl group and an acetic acid moiety, which contribute to its unique properties and potential applications in medicinal chemistry.
The synthesis and characterization of 2-((6-(Tert-butyl)pyridazin-3-yl)oxy)acetic acid have been explored in various research studies, highlighting its reactivity and potential as a pharmaceutical agent. Notably, its derivatives have been studied for their biological activities, including interactions with thyroid hormone receptors and other biological targets .
This compound can be classified under:
The synthesis of 2-((6-(Tert-butyl)pyridazin-3-yl)oxy)acetic acid typically involves a multi-step process. One common method includes the reaction of pyridazin derivatives with acetic anhydride or acetic acid under acidic conditions to facilitate the formation of the acetic acid moiety. The tert-butyl group is introduced via alkylation reactions, often using tert-butyl bromide or iodide in the presence of a base such as potassium carbonate or sodium hydride.
The compound can undergo various chemical reactions typical for carboxylic acids and ethers:
In synthetic applications, the compound's reactivity can be exploited to create more complex molecules through coupling reactions or as intermediates in larger synthetic pathways.
The mechanism of action for 2-((6-(Tert-butyl)pyridazin-3-yl)oxy)acetic acid is primarily related to its interaction with biological targets, such as enzymes or receptors involved in metabolic processes. For instance, it may act as a modulator of thyroid hormone receptors, influencing gene expression related to metabolism and development.
Research indicates that pyridazin derivatives can exhibit significant biological activity due to their ability to mimic natural substrates or interact with specific binding sites on target proteins .
2-((6-(Tert-butyl)pyridazin-3-yl)oxy)acetic acid has potential applications in several fields:
This compound exemplifies the versatility of pyridazin derivatives in both synthetic and biological contexts, making it an important subject of study in contemporary chemical research.
The pyridazine ring (1,2-diazine) represents a strategically valuable heterocyclic scaffold in drug design due to its distinct electronic and spatial properties. Unlike benzene, pyridazine features two adjacent nitrogen atoms that confer a strong dipole moment (3.90 Debye) that significantly enhances interaction potential with biological targets [8]. This dipole enables dual hydrogen-bond acceptor capacity, allowing simultaneous interactions with complementary donor residues in enzyme binding pockets that phenyl rings cannot achieve. For example, the antirhinoviral agent R 61837 leverages its pyridazine core to form two critical hydrogen bonds within the viral capsid, a binding mode confirmed crystallographically [8].
Table 1: Electronic and Physicochemical Comparison of Pyridazine vs. Benzene
Parameter | Pyridazine | Benzene | Pharmacological Advantage |
---|---|---|---|
Dipole Moment (Debye) | 3.90 | 0 | Enhanced polar interactions |
logP (unsubstituted) | -0.38 | 2.13 | Improved aqueous solubility |
Hydrogen-Bond Acceptors | 2 | 0 | Dual binding capability |
π-Stacking Potential | Moderate | High | Reduced off-target promiscuity |
The metabolic resilience of pyridazine scaffolds further enhances therapeutic utility. While phenyl rings undergo rapid CYP450-mediated oxidation, pyridazine’s electron-deficient nature confers resistance to oxidative metabolism. This property was exploited in the development of anticryptosporidial agents, where triazolopyridazine derivatives like SLU-2633 maintain stability in hepatic microsomes while achieving submicromolar potency (EC₅₀ = 0.17 μM) against Cryptosporidium parvum [2]. The strategic positioning of the tert-butyl group at the 6-position further enhances metabolic stability while optimizing steric occupancy of hydrophobic binding pockets.
The tert-butyl group serves as a steric and electronic modulator when incorporated at the pyridazine 6-position. Its extreme steric bulk (van der Waals volume ≈ 120 ų) creates a conformational shield that blocks nucleophilic attack and enzymatic degradation at adjacent molecular sites. In 2,6-di-tert-butylpyridine, this shielding effect prevents adduct formation with Lewis acids like boron trifluoride—a reactivity profile starkly contrasting unsubstituted pyridine [4] [6]. This property translates directly to enhanced metabolic stability for drug scaffolds, as the tert-butyl group impedes oxidative metabolism by cytochrome P450 enzymes.
Table 2: Impact of Tert-Butyl Substituents on Pharmacological Parameters
Compound Type | logP | Metabolic Stability (t₁/₂) | CYP3A4 Inhibition | Key Observation |
---|---|---|---|---|
6-tert-Butylpyridazine | 1.8 | >60 min | Low | Optimal lipophilic efficiency |
Unsubstituted Pyridazine | -0.38 | <15 min | Moderate | Rapid hepatic clearance |
2,6-Di-tert-butylpyridine | 3.2 | >120 min | Low | Extreme steric protection |
Beyond steric effects, the hyperconjugative electron donation from tert-butyl groups elevates the pyridazine ring’s electron density, subtly modulating hydrogen-bond acceptor strength. This electron-donating effect (+I effect) was quantified in 2,6-di-tert-butylpyridine, where the basicity (pKa ≈ 3.6) remains higher than predicted solely by steric factors [6]. In biological contexts, this electronic modulation fine-tunes binding affinity—a phenomenon observed in cryptosporidiosis inhibitors where tert-butyl analogs maintained nanomolar potency despite significant structural variations elsewhere in the molecule [2]. Additionally, the tert-butyl group creates a hydrophobic foothold that enhances membrane permeability, as evidenced by the 0.852 g/mL density and moderate lipophilicity (logP ≈ 3.2) measured for 2,6-di-tert-butylpyridine [6].
The -OCH₂COOH moiety appended to the pyridazine 3-position serves as a conformationally constrained linker that balances flexibility and directional specificity. This group’s methylene bridge (-CH₂-) permits bond rotation, enabling the carboxylic acid to adopt multiple orientations for optimal target engagement. In PROTAC® development, analogous pyrazine-based acetic acid linkers (e.g., 2-(6-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrazin-2-yl)acetic acid) demonstrate how this flexibility facilitates ternary complex formation between target proteins and E3 ubiquitin ligases [3]. The acetic acid terminus provides a zwitterionic anchor point, enabling salt bridge formation with basic residues (e.g., lysine, arginine) while enhancing aqueous solubility through ionization above pH 4.5.
Table 3: Conformational and Binding Properties of Oxyacetic Acid-Modified Scaffolds
Scaffold | Dihedral Angle Flexibility (°) | Hydrogen Bond Donor/Acceptor Capacity | Biological Role |
---|---|---|---|
2-((Pyridazin-3-yl)oxy)acetic acid | 120-180 (C-O-C=O) | 2 HBA, 1 HBD | Salt formation, target anchoring |
Unsubstituted pyridazine | N/A | 2 HBA | Limited ionic interactions |
Amide derivatives (e.g., 2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetamide) | 150-170 (C-S-C=O) | 1 HBA, 1 HBD (amide) + phenolic HBD | Chelation, metal coordination |
X-ray crystallography of related compounds reveals that the oxyacetic acid chain adopts extended conformations when engaging targets, with dihedral angles averaging 165° between the pyridazine ring and carboxylate group [5]. This geometry positions the carboxylic acid 4.5–5.0 Å from the heterocycle’s nitrogen atoms—an optimal distance for simultaneous engagement of complementary residues in enzymatic binding pockets. In dihydroxyphenylthioacetamides, the analogous spacer enables metal-chelating interactions, where the carbonyl oxygen and phenolic hydroxyls coordinate to metal ions—a property potentially exploitable in metalloenzyme inhibition [5]. For 2-((6-(tert-butyl)pyridazin-3-yl)oxy)acetic acid, this moiety may simultaneously anchor the scaffold to basic residues while the tert-butyl group occupies adjacent hydrophobic subpockets.
Bioisosteric modification of the pyridazine head group represents a strategic approach to refine drug-like properties while preserving anti-parasitic or anti-viral activity. Systematic exploration of heteroaryl replacements for triazolopyridazine in cryptosporidiosis inhibitors revealed that while the core heterocycle is non-interchangeable without potency loss, specific bioisosteres maintain therapeutic relevance. Triazolopyridazine-derived lead SLU-2633 (EC₅₀ = 0.17 μM) suffered from hERG channel inhibition (IC₅₀ = 7.3 μM), prompting exploration of 64 analogs where alternative heterocycles were evaluated [2]. The 7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazine analog 17a exhibited reduced potency (EC₅₀ = 1.2 μM) but demonstrated enhanced lipophilic efficiency (LipE = 5.1 vs. 4.3 for SLU-2633) and 2-fold lower hERG inhibition at 10 μM—a critical safety margin improvement [2].
Table 4: Bioisosteric Optimization Outcomes for Pyridazine-Based Anti-Cryptosporidial Agents
Heterocycle Replacement | C. parvum EC₅₀ (μM) | hERG IC₅₀ (μM) | Lipophilic Efficiency (LipE) | Key Advantage |
---|---|---|---|---|
Triazolopyridazine (SLU-2633) | 0.17 | 7.3 | 4.3 | High potency |
7,8-Dihydrotriazolopyridazine (17a) | 1.2 | >20 | 5.1 | Reduced hERG liability |
Azabenzothiazole (31b) | 3.8 | >30 | 4.9 | Nitazoxanide-level potency |
Pyrimidine | >10 | >50 | 3.2 | Minimal hERG interaction |
Beyond bicyclic systems, monocyclic bioisosteres like pyridines, pyrimidines, and pyridazines were evaluated, with most showing >40-fold potency reductions [2]. This underscores the critical role of the fused triazole in the lead scaffold. However, azabenzothiazole 31b emerged as a viable alternative with low micromolar potency (EC₅₀ = 3.8 μM)—comparable to nitazoxanide—and negligible hERG inhibition [2]. Pyridazine-to-pyrimidine swaps represent another strategic bioisosteric option, leveraging the pyrimidine’s lower dipole moment (2.42 D vs. 3.90 D for pyridazine) to reduce phospholipidosis risk while maintaining hydrogen-bonding capability [8] [9]. This approach requires careful re-optimization of adjacent substituents to compensate for altered electronic profiles, as demonstrated in kinase inhibitor development where pyridazine-pyrimidine exchanges modulate selectivity profiles.
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2